molecular formula C9H9ClN2O4 B1269872 N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide CAS No. 430460-20-1

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide

Cat. No.: B1269872
CAS No.: 430460-20-1
M. Wt: 244.63 g/mol
InChI Key: MTINYARLRNISBG-UHFFFAOYSA-N
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Description

Chemical Structure:
N-(4-Chloro-3-nitrophenyl)-2-methoxyacetamide (CAS: 150970-55-1) is an aromatic acetamide derivative with a molecular formula of C₉H₈ClN₂O₄ and a molecular weight of 252.63 g/mol. Its structure features a 4-chloro-3-nitrophenyl group attached to an acetamide backbone modified by a methoxy substituent at the α-carbon ().

Similar protocols involving chloroacetyl chloride or microwave-assisted reactions are plausible for derivatives ().

Potential Applications: Based on structural analogs, the compound may serve as:

  • An intermediate in agrochemical synthesis (e.g., herbicides like alachlor) due to its chloro and nitro substituents ().
  • A precursor for nitrogenous heterocycles with biological activity, such as quinazoline-based pharmaceuticals ().

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-6-2-3-7(10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTINYARLRNISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358306
Record name N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430460-20-1
Record name N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.

    Acetylation: The 4-chloro-3-nitroaniline is then acetylated using acetic anhydride to form N-(4-chloro-3-nitrophenyl)acetamide.

    Methoxylation: Finally, the N-(4-chloro-3-nitrophenyl)acetamide is treated with methoxyacetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Hydrolysis: The methoxyacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Reduction: N-(4-amino-3-nitrophenyl)-2-methoxyacetamide.

    Hydrolysis: 4-chloro-3-nitroaniline and methoxyacetic acid.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Synthesis Method Applications/Notes References
N-(4-Chloro-3-nitrophenyl)-2-methoxyacetamide C₉H₈ClN₂O₄ 252.63 4-Cl, 3-NO₂; α-methoxy Likely acetylation of aniline Agrochemical/pharmaceutical intermediate
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 4-Cl, 2-NO₂; methylsulfonyl Reflux with acetic anhydride Heterocyclic precursor (e.g., thiadiazoles)
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-Diethylphenyl; methoxymethyl Substitution reactions Herbicide (soil-applied)
2-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)-... C₂₇H₂₉ClN₂O₅ 496.18 4-Cl; dimethoxy phenethyl Multicomponent reaction Biological activity (unspecified)
Quinazolinone derivative (Compound 7) C₁₆H₁₀Cl₂N₃O₂ 354.18 4-Chloro-3-nitrophenyl; quinazolinone core Chloroacetyl chloride reaction Potential kinase inhibitor
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide C₂₁H₁₆Cl₂FN₃O₃ 456.28 Fluoro, dichlorophenyl; quinazoline core Multi-step substitution EGFR irreversible inhibitor
N-(4-Chloro-3-nitrophenyl)-2-(3-methylphenoxy)acetamide C₁₅H₁₃ClN₂O₄ 320.73 3-Methylphenoxy instead of methoxy Not specified Supplier-listed (structural analog)

Key Findings:

Electronic and Steric Effects :
  • Electron-Withdrawing Groups (EWGs) : The 3-nitro and 4-chloro substituents in the target compound enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions compared to analogs with electron-donating groups (e.g., methoxy in alachlor) .
  • Methoxy vs.
Structural Flexibility :
  • The absence of a sulfonamide group (vs. ) reduces hydrogen-bonding capacity, which may impact crystallinity and solubility .

Biological Activity

N-(4-Chloro-3-nitrophenyl)-2-methoxyacetamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and agrochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9ClN2O4
  • Molecular Weight : 232.63 g/mol

The compound features a chloro group, a nitro group, and a methoxyacetamide moiety, which contribute to its biological reactivity.

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes involved in metabolic pathways.

Target Enzymes

  • Histone Acetyltransferase (HAT) : The compound acts as a small molecule activator of HAT, particularly p300/EP300/E1A binding protein. This activation influences gene expression and chromatin remodeling, which are critical for cellular function and response to external stimuli.

Biochemical Pathways

  • The activation of HAT by this compound leads to increased acetylation of histones, thereby altering chromatin structure and enhancing transcriptional activity of target genes. This pathway is crucial in processes such as cell differentiation, proliferation, and apoptosis.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

  • Antitumor Activity : Studies indicate that this compound may inhibit the growth of certain cancer cell lines by modulating gene expression through HAT activation. This suggests potential applications in cancer therapy.
  • Antimicrobial Properties : Preliminary investigations have shown that the compound possesses antimicrobial activity against specific bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Antitumor Effects : A recent study evaluated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis. The underlying mechanism was linked to enhanced histone acetylation leading to upregulation of pro-apoptotic genes.
  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate absorption characteristics based on its molecular structure.
  • Metabolism : It is metabolized primarily in the liver by cytochrome P450 enzymes, which can influence its efficacy and safety profile in clinical settings .

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